molecular formula C5H6FN3 B579076 6-Fluoro-2-methylpyrimidin-4-amine CAS No. 18260-57-6

6-Fluoro-2-methylpyrimidin-4-amine

Cat. No.: B579076
CAS No.: 18260-57-6
M. Wt: 127.122
InChI Key: RBKLRUNYUDTOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 18260-57-6. It has a molecular weight of 127.12 and its IUPAC name is 6-fluoro-2-methyl-4-pyrimidinamine . It is stored at room temperature and has a purity of 95%. It is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) and the InChI key is RBKLRUNYUDTOGT-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 175-176 degrees .

Scientific Research Applications

Environmental Purification Applications

Amine-functionalized sorbents, including those derived from pyrimidine structures similar to 6-Fluoro-2-methylpyrimidin-4-amine, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This approach is especially relevant due to PFAS's persistence and mobility, posing significant environmental and health risks. The effectiveness of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. Research emphasizes the need for designing next-generation sorbents that leverage these interactions for enhanced PFAS removal, suggesting a potential application area for compounds like this compound in environmental purification technologies (Ateia et al., 2019).

Chemical Sensing and Chemosensors

Compounds based on the pyrimidine ring, such as 4-Methyl-2,6-diformylphenol (DFP), demonstrate high sensitivity and selectivity in detecting various metal ions, anions, and neutral molecules. This suggests that derivatives like this compound could be utilized in the development of new chemosensors. The presence of the fluoro and methyl groups may influence the electronic properties of the compound, potentially offering unique sensing capabilities for specific analytes in environmental and biomedical applications (Roy, 2021).

Pharmacogenetics and Personalized Medicine

The study of genetic polymorphisms, particularly in the methylenetetrahydrofolate reductase (MTHFR) gene, has implications for personalizing therapy with antifolate and fluoropyrimidine drugs. While not directly involving this compound, this research area highlights the broader application of pyrimidine derivatives in medicine. Understanding the impact of genetic variations on drug metabolism and efficacy can guide the use of pyrimidine-based drugs in personalized medicine strategies, suggesting a potential indirect application for this compound in drug development and therapy customization (De Mattia & Toffoli, 2009).

Safety and Hazards

The safety information for 6-Fluoro-2-methylpyrimidin-4-amine indicates a GHS07 pictogram with a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results.

Mechanism of Action

Target of Action

6-Fluoro-2-methylpyrimidin-4-amine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, these mediators can be considered as the primary targets of this compound.

Mode of Action

Based on the known effects of pyrimidines, it can be inferred that this compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in an anti-inflammatory response.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in inflammation. By inhibiting the expression and activities of certain inflammatory mediators, this compound can disrupt the normal progression of these pathways, leading to a reduction in inflammation . The downstream effects of this disruption would include a decrease in the symptoms associated with inflammation, such as redness, swelling, and pain.

Result of Action

The molecular and cellular effects of this compound’s action would be a decrease in the expression and activities of certain inflammatory mediators . This would result in a reduction in inflammation at the cellular level, which could potentially alleviate the symptoms of conditions associated with inflammation.

Biochemical Analysis

Cellular Effects

The specific cellular effects of 6-Fluoro-2-methylpyrimidin-4-amine are not well-studied. It is known that pyrimidines and their derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that chemical compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. The localization of a compound can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6-fluoro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKLRUNYUDTOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18260-57-6
Record name 6-fluoro-2-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.